molecular formula C18H14Br3N3OS B15009265 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B15009265
M. Wt: 560.1 g/mol
InChI Key: OKNZFKXNGDYRCU-UHFFFAOYSA-N
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Description

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a cyano group, and a tribromophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-5,6,7,8-tetrahydroquinoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 2,4,6-tribromophenyl acetic acid or its derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could result in more saturated compounds .

Scientific Research Applications

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
  • 2-[(3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Uniqueness

What sets 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide apart is the presence of the tribromophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14Br3N3OS

Molecular Weight

560.1 g/mol

IUPAC Name

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C18H14Br3N3OS/c19-12-6-13(20)17(14(21)7-12)24-16(25)9-26-18-11(8-22)5-10-3-1-2-4-15(10)23-18/h5-7H,1-4,9H2,(H,24,25)

InChI Key

OKNZFKXNGDYRCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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